molecular formula C10H8F3NO3 B14807550 3-Cyclopropoxy-4-(trifluoromethyl)picolinic acid

3-Cyclopropoxy-4-(trifluoromethyl)picolinic acid

Cat. No.: B14807550
M. Wt: 247.17 g/mol
InChI Key: JQJQDWPJSZYJRW-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C10H8F3NO3 It is a derivative of picolinic acid, characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-4-(trifluoromethyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and inhibit the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid group.

    3,5-Difluoropyridine-2-carboxylic acid: Contains fluorine atoms on the pyridine ring.

    3-Trifluoromethyl-pyridine-2-carboxylic acid: Similar structure with a trifluoromethyl group.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

3-cyclopropyloxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)6-3-4-14-7(9(15)16)8(6)17-5-1-2-5/h3-5H,1-2H2,(H,15,16)

InChI Key

JQJQDWPJSZYJRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2C(=O)O)C(F)(F)F

Origin of Product

United States

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